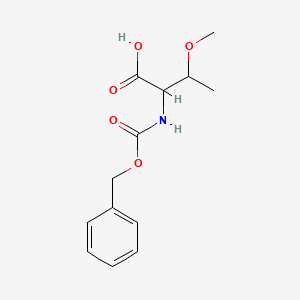![molecular formula C34H46O2P- B13399930 [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite CAS No. 70146-21-3](/img/structure/B13399930.png)
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite is a complex organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite typically involves the reaction of 2,3-dihydroxybiphenyl with 2,4-ditert-butylphenol in the presence of a phosphinating agent such as phosphorus trichloride or phosphorus oxychloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: 0°C to room temperature
Catalyst: Triethylamine or pyridine to neutralize the generated hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of automated reactors and purification systems, such as distillation and recrystallization, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phosphine oxides
Reduction: Corresponding phosphine
Substitution: Various substituted phosphinites depending on the nucleophile used
Scientific Research Applications
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphinite complexes.
Biology: Investigated for its potential as an antioxidant due to the presence of sterically hindered phenol groups.
Medicine: Explored for its role in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance thermal stability and reduce oxidation.
Mechanism of Action
The mechanism of action of [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite involves its ability to donate and accept electrons, making it an effective ligand in coordination chemistry. The bulky tert-butyl groups provide steric protection, enhancing the stability of the resulting complexes. The compound can interact with various molecular targets, including metal ions and reactive oxygen species, through its phenoxy and phosphinite groups.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
- 2,4-Di-tert-butylphenol
Uniqueness
Compared to similar compounds, [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite is unique due to its specific structure, which combines the properties of both phenoxy and phosphinite groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications. The presence of two bulky tert-butyl groups also provides enhanced steric protection, making it more stable and less prone to degradation.
Properties
CAS No. |
70146-21-3 |
|---|---|
Molecular Formula |
C34H46O2P- |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
[2,3-bis(2,4-ditert-butylphenyl)phenoxy]phosphinite |
InChI |
InChI=1S/C34H46O2P/c1-31(2,3)22-16-18-24(27(20-22)33(7,8)9)25-14-13-15-29(36-37-35)30(25)26-19-17-23(32(4,5)6)21-28(26)34(10,11)12/h13-21,37H,1-12H3/q-1 |
InChI Key |
QRCHZOBGJWYNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2=C(C(=CC=C2)OP[O-])C3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



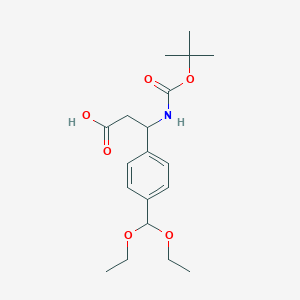

![1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)
![(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)
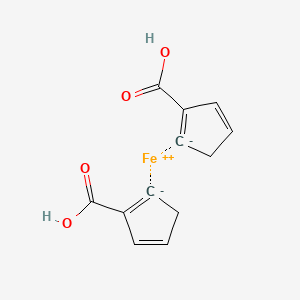
![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13399881.png)
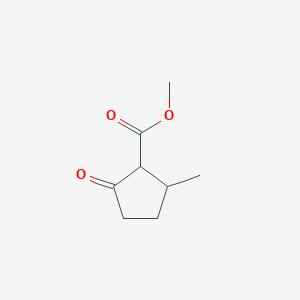
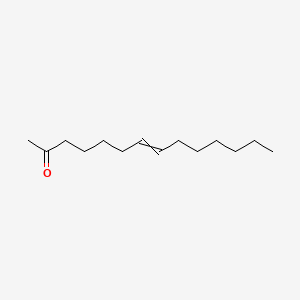
![cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate](/img/structure/B13399902.png)
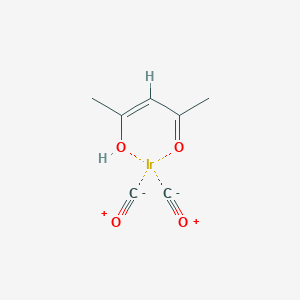
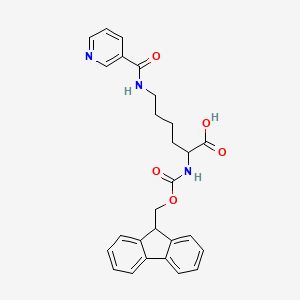
![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)
